molecular formula C22H29NO3 B11511070 6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11511070
M. Wt: 355.5 g/mol
InChI Key: RLQWVVKVUMGCBB-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form the tetrahydroisoquinoline core. The specific substituents can be introduced through various functional group transformations, such as alkylation, etherification, and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-hydroxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituents, which can influence its biological activity and chemical properties

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

6,7-diethoxy-1-(4-methoxy-2,5-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C22H29NO3/c1-6-25-20-12-16-8-9-23-22(18(16)13-21(20)26-7-2)17-10-15(4)19(24-5)11-14(17)3/h10-13,22-23H,6-9H2,1-5H3

InChI Key

RLQWVVKVUMGCBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=C(C(=C3)C)OC)C)OCC

Origin of Product

United States

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